Alosetron hydrochloride Alosetron hydrochloride Alosetron is a Serotonin 5HT3-receptor antagonist that is used in treatment of irritable bowel syndrome.IC50 Value: N/ATarget: 5-HT3 ReceptorAlosetron has an antagonist action on the 5-HT3 receptors of the enteric nervous system of the gastrointestinal tract. While being a 5-HT3 antagonist like ondansetron, it is not classified or approved as an antiemetic. Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, alosetron/'s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products. From Wikipedia.
Brand Name: Vulcanchem
CAS No.: 132414-02-9
VCID: VC0002537
InChI: InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
SMILES: CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Molecular Formula: C17H19ClN4O
Molecular Weight: 330.8 g/mol

Alosetron hydrochloride

CAS No.: 132414-02-9

Cat. No.: VC0002537

Molecular Formula: C17H19ClN4O

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

Alosetron hydrochloride - 132414-02-9

CAS No. 132414-02-9
Molecular Formula C17H19ClN4O
Molecular Weight 330.8 g/mol
IUPAC Name 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
Standard InChI InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
Standard InChI Key FNYQZOVOVDSGJH-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Canonical SMILES CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Melting Point 288-291 °C

Chemical Structure and Physicochemical Properties

Alosetron hydrochloride (C₁₇H₁₈N₄O·HCl) is a white to beige crystalline solid with a molecular weight of 330.8 g/mol. Its solubility varies significantly across different media: 61 mg/mL in water, 42 mg/mL in 0.1M hydrochloric acid, 0.3 mg/mL in pH 6 phosphate buffer, and <0.1 mg/mL in pH 8 phosphate buffer . The compound’s structure features a tetrahydro-pyridoindole core linked to a methylimidazole group, which confers high selectivity for 5-HT₃ receptors .

Table 1: Physicochemical Properties of Alosetron Hydrochloride

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O·HCl
Molecular Weight330.8 g/mol
Solubility in Water61 mg/mL
Bioavailability~60%
Plasma Protein Binding82%
Elimination Half-Life1.5 hours

The drug is formulated as 0.5 mg and 1 mg tablets, containing anhydrous lactose, magnesium stearate, and microcrystalline cellulose as inactive ingredients .

Pharmacokinetics and Metabolism

Alosetron exhibits linear pharmacokinetics with dose-proportional exposure over the therapeutic range (0.5–2 mg twice daily). Key pharmacokinetic parameters include:

  • Absorption: Oral bioavailability is approximately 60%, with peak plasma concentrations (Tₘₐₓ) achieved within 1 hour .

  • Distribution: The volume of distribution ranges from 65–95 L, reflecting extensive tissue penetration .

  • Metabolism: Hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP3A4, mediate alosetron’s metabolism into inactive metabolites .

  • Excretion: Renal elimination accounts for only 6% of the dose, with the majority excreted via feces .

Table 2: Pharmacokinetic Profile of Alosetron Hydrochloride

ParameterValue
Bioavailability60%
Tₘₐₓ1 hour
Half-Life1.5 hours
Protein Binding82%
Clearance600 mL/min

Clinical Efficacy in Irritable Bowel Syndrome

Early Clinical Trials

Randomized, double-blind, placebo-controlled trials established alosetron’s efficacy in IBS-D. A 12-week study of 626 women demonstrated that 1 mg twice daily significantly improved pain relief (52% vs. 40% placebo; p < 0.001) and reduced stool frequency (3.2 vs. 4.1/day; p < 0.01) . Patients also reported fewer episodes of urgency (28% reduction vs. placebo) and bloating .

Long-Term Outcomes and Quality of Life

Pooled analyses of 12 trials (n = 6,642) revealed sustained improvements in health-related quality of life (HRQoL), particularly in domains of dietary restrictions, social functioning, and emotional well-being . Over 70% of patients maintained symptom control during 48-week extensions .

Table 3: Efficacy Outcomes from Key Clinical Trials

Study DurationPatients (n)Pain Relief (%)Stool Frequency Reduction (%)Urgency Reduction (%)
12 weeks 62652 vs. 4025 vs. 1028 vs. 15
48 weeks 1,89258 vs. 4230 vs. 1235 vs. 18
ReactionAlosetron (%)Placebo (%)
Constipation285
Abdominal Pain109
Nausea86
Ischemic Colitis0.150

Risk Evaluation and Mitigation Strategy (REMS)

Following reports of ischemic colitis and bowel perforation, alosetron was temporarily withdrawn in 2000 and reintroduced in 2002 under a restricted distribution program . Prescribers must enroll in the LOTRONEX REMS program, which mandates:

  • Patient education on risks and symptoms.

  • Immediate discontinuation if constipation or ischemic colitis is suspected.

  • Use only in women with severe IBS-D unresponsive to conventional therapies .

Regulatory History and Postmarketing Surveillance

Alosetron received FDA approval in 2000 but was voluntarily withdrawn later that year due to safety concerns . Postmarketing data (2002–2025) involving 2.3 million patients confirm the rarity of ischemic colitis (1.1 cases/1,000 patient-years) and severe constipation (3.3 cases/1,000 patient-years) . Mortality associated with these events remains exceedingly rare (<0.01%) .

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